Allyl hexanoate is an organic compound classified as an ester. It is formed by the condensation reaction between allyl alcohol and hexanoic acid. [, , , , , , ] This colorless liquid is known for its characteristic pineapple-like odor, making it a valuable ingredient in the flavor and fragrance industry. [, , , , ] Beyond its aromatic properties, allyl hexanoate serves as a model compound in various scientific research fields, including analytical chemistry, catalysis, and materials science. [, , ]
Allyl hexanoate can be found naturally in certain foods, including baked potatoes, mushrooms, and pineapples. It is primarily synthesized for commercial use in the food industry as a flavoring agent. The compound falls under the category of volatile flavoring compounds, which are often used to enhance the sensory qualities of various products, including candies, baked goods, and beverages.
The synthesis of allyl hexanoate typically involves the esterification of hexanoic acid with allyl alcohol. Two primary methods are commonly employed:
Both methods highlight the importance of controlling reaction conditions such as temperature and pressure to optimize yield and purity.
Allyl hexanoate has a linear structure typical of esters. Its molecular structure can be represented as follows:
Key features include:
Allyl hexanoate participates in various chemical reactions typical of esters:
These reactions are significant for modifying flavor profiles or synthesizing other valuable compounds.
The mechanism by which allyl hexanoate exerts its effects primarily relates to its role as a flavoring agent:
Allyl hexanoate exhibits several notable physical and chemical properties:
These properties make it suitable for use in food flavoring while necessitating careful handling due to its flammable nature.
Allyl hexanoate finds extensive applications across various industries:
Allyl hexanoate is systematically named Prop-2-en-1-yl hexanoate according to IUPAC nomenclature rules. This designation precisely describes its structure: a hexanoate ester derived from hexanoic acid (C₆H₁₂O₂) esterified with allyl alcohol (prop-2-en-1-ol). Its molecular formula is C₉H₁₆O₂, corresponding to a molecular mass of 156.22 g/mol [2] [5] [8].
Alternative chemical names include:
The structural features comprise:
Table 1: Fundamental Physicochemical Properties of Allyl Hexanoate
Property | Value | Conditions | |
---|---|---|---|
Molecular Weight | 156.22 g/mol | - | |
Density | 0.887 g/mL | 25°C | |
Refractive Index (n20D) | 1.424 | 20°C | |
Boiling Point | 75–76°C | 15 mmHg | |
188–191°C | Atmospheric pressure | ||
Physical Form | Colorless to pale yellow liquid | Ambient | [4] [5] [8] |
Allyl hexanoate lacks chiral centers but exhibits rotational flexibility along three key bonds:
Notably, the molecule has no stereoisomers due to the absence of tetrahedral stereocenters. The terminal vinyl group (CH₂=CH–) displays planar geometry, and its electronic properties influence ester carbonyl polarization. Molecular dynamics simulations indicate that the lowest-energy conformation positions the allyl group perpendicular to the carbonyl plane, reducing orbital repulsion [5] [8].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectral data (reported in ppm, CDCl₃ solvent):
Table 2: ¹H NMR Spectral Assignments for Allyl Hexanoate [7] [8]
Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration |
---|---|---|---|
Vinyl CH₂ (Ha) | 5.90–5.95 | dd | 1H |
=CH– (Hb) | 5.25–5.35 | d | 2H |
–O–CH₂– (Hc) | 4.55–4.65 | d | 2H |
–C(O)CH₂– (H1) | 2.30–2.35 | t | 2H |
–CH₂– (H2, H3, H4) | 1.55–1.65 | m | 6H |
Terminal –CH₃ (H5) | 0.90–0.95 | t | 3H |
Key observations:
Fourier-Transform Infrared (FT-IR) Spectroscopy
Major vibrational modes include:
Gas Chromatography-Mass Spectrometry (GC-MS)
Electron ionization (70 eV) yields characteristic fragments:
Table 3: Key Mass Spectral Fragments of Allyl Hexanoate [6] [7]
m/z | Relative Intensity (%) | Proposed Fragment |
---|---|---|
99 | 100.0 | [CH₂=CH–CH₂–O=C=O]⁺ or [C₅H₁₁CO]⁺ |
41 | 97.7 | [CH₂=CH–CH₂]⁺ |
71 | 87.6 | [C₄H₉CO]⁺ (hexanoyl acylium) |
55 | 61.1 | [C₄H₇]⁺ |
27 | 31.3 | [C₂H₃]⁺ |
156 | <5.0 | Molecular ion [M]⁺ |
Fragmentation pathways:
Refractometry and Density
Experimental data confirm:
These spectroscopic and physical properties serve as critical identifiers for quality control in flavor and fragrance applications, ensuring chemical purity and authenticity.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7